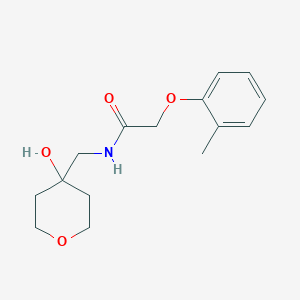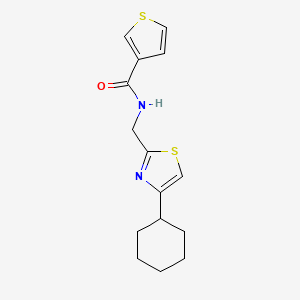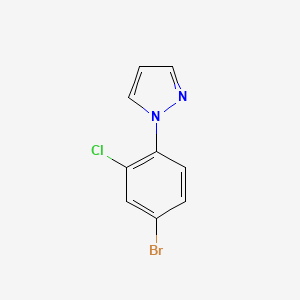
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as PTTG, is a small molecule that has been found to have potential applications in scientific research. This compound was first synthesized in 2005, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those with hydroxy-pyran elements, have been synthesized and characterized. Such complexes demonstrate significant antioxidant activity, as evaluated through various in vitro assays. The study of these complexes provides valuable insights into the role of hydrogen bonding in self-assembly processes and their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).
Synthesis and Catalytic Applications
The synthesis of polymers containing acetamide structure and their use as phase transfer catalysts for nucleophilic substitution reactions underlines the compound's relevance in facilitating chemical transformations. Such studies highlight the compound's utility in organic synthesis and materials science, offering pathways for creating more efficient and environmentally friendly catalytic processes (Kondo et al., 1986).
Novel Compound Synthesis and Structural Analysis
Research into the unexpected synthesis of novel 2-pyrone derivatives, including structures similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide, sheds light on new synthetic pathways and the importance of crystal structure analysis. Such studies contribute to our understanding of molecular interactions and can guide the design of new compounds with desired physical and chemical properties (Sebhaoui et al., 2020).
Antimicrobial and Therapeutic Potentials
The exploration of novel compounds for their antimicrobial and therapeutic potentials is a critical area of research. Studies on compounds like this compound could uncover new treatments for infectious diseases or conditions with unmet medical needs. For instance, the antibiotic SB22484, which shares a similar complexity with the queried compound, demonstrates activity against specific pathogens, highlighting the pharmaceutical significance of such research (Ferrari et al., 1990).
Chemical Synthesis and Drug Development
Chemoselective acetylation processes, relevant to the synthesis of antimalarial drugs, underline the importance of such compounds in drug development. The ability to selectively modify functional groups on complex molecules is crucial for creating effective and safe pharmaceuticals (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQOQWUUOJUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide](/img/structure/B2998704.png)
![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)
![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)
![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2998712.png)


![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2998717.png)

